Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride
Description
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is a dihydrochloride salt derivative featuring a quinoxaline core (a bicyclic heteroaromatic system with two nitrogen atoms at the 1,4-positions) substituted with a methylaminomethyl group at the 2-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications .
Properties
Molecular Formula |
C10H13Cl2N3 |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
N-methyl-1-quinoxalin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8;;/h2-5,7,11H,6H2,1H3;2*1H |
InChI Key |
YOGFZMKWOGFPIT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N=C1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Quinoxaline Core Formation
The quinoxaline ring is commonly synthesized by condensation of an aromatic 1,2-diamine (such as benzene-1,2-diamine) with a suitable diketone or α-haloketone precursor. One efficient method involves the reaction of 2,2-dibromo-1-phenylethanone with an aryl-1,2-diamine in dimethyl sulfoxide (DMSO) at elevated temperatures (around 75–80 °C) in the presence of a base such as triethylamine. This reaction proceeds via formation of an oxosulfonium intermediate, which undergoes cyclization to yield the quinoxalin-2-one intermediate. The process can be scaled up with good yields and regioselectivity.
Introduction of the Methylaminomethyl Group
The methylaminomethyl substituent at the 2-position of quinoxaline can be introduced via reductive amination or nucleophilic substitution reactions involving quinoxaline-2-carbaldehyde or related intermediates.
A notable approach is reductive amination using cyanohydrins and primary amines, where a cyanohydrin intermediate reacts with a methylamine derivative under reductive conditions. The reduction is often performed with sodium cyanoborohydride (NaBH3CN) in an alcoholic solvent such as methanol. The reaction medium is rendered basic by adding a tertiary amine base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the amination. The reaction is typically conducted at room temperature to avoid side reactions. Addition of metal salts such as iron(II) sulfate can suppress secondary reactions.
Salt Formation: Dihydrochloride
The free base methyl[(quinoxalin-2-yl)methyl]amine is converted into the dihydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in an appropriate solvent, often ethyl acetate or ethanol. This step yields a crystalline dihydrochloride salt with improved handling properties and stability.
Representative Synthetic Procedure
Analytical Characterization
Typical characterization data for this compound include:
- NMR Spectroscopy : ^1H NMR shows signals corresponding to aromatic protons of the quinoxaline ring, methylene protons adjacent to nitrogen (~3.6 ppm), and methyl protons (~2.8 ppm).
- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of the compound plus protonation.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages consistent with calculated values for the dihydrochloride salt.
- Melting Point : Typically sharp melting point indicative of purity (e.g., 122 °C).
Summary Table of Key Reagents and Conditions
| Step | Key Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Quinoxaline ring formation | 2,2-dibromo-1-phenylethanone, benzene-1,2-diamine, triethylamine | DMSO | 75–80 °C | 5 h | Base catalyzed cyclization |
| Reductive amination | Methylamine, NaBH3CN, DABCO | Methanol | Room temp | 4–6 h | Tertiary amine base and mild reductant |
| Salt formation | HCl (g) or HCl in solvent | Ethanol or ethyl acetate | Room temp | 1–2 h | Crystallization of dihydrochloride |
Research Findings and Optimization Notes
- The use of sodium cyanoborohydride as a mild reductant allows selective reductive amination without over-reduction of other functional groups.
- The addition of DABCO or similar tertiary amines improves reaction rates and yields by maintaining a basic environment conducive to imine formation.
- Iron(II) sulfate addition can suppress unwanted side reactions involving cyanide ions in the reductive amination step.
- The quinoxaline ring formation via dibromoketone and diamine in DMSO is efficient and scalable, with triethylamine as a suitable base.
- The final dihydrochloride salt exhibits improved stability and ease of handling, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acids, while reduction can produce tetrahydroquinoxalines .
Scientific Research Applications
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: The compound has potential as a fluorescent probe due to its quinoxaline core, which can exhibit fluorescence properties.
Mechanism of Action
The mechanism of action of Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline core. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocyclic Ring Variations
The quinoxaline core distinguishes the target compound from analogs with quinoline (one nitrogen atom) or pyrimidine (smaller six-membered ring with two nitrogens) systems. Key differences include:
- Molecular Size: Quinoxaline’s bicyclic structure provides a larger planar surface area than pyrimidine, which may influence interactions with hydrophobic pockets in proteins .
Substituent Variations
- Methylaminomethyl Group: Present in the target compound, this group is absent in analogs like 7-[(3-Aminomethyl)phenoxy)methyl]quinolin-2-amine dihydrochloride (10) (), which features a phenoxy linker. The methylamine substituent may enhance basicity and hydrogen-bonding capacity compared to bulkier aromatic substituents .
- Pyridinyl and Phenoxy Groups: Compounds such as 7-[(Pyridin-3-yloxy)methyl]quinolin-2-amine dihydrochloride (11) () incorporate oxygen or nitrogen-containing linkers, which could modulate solubility and target selectivity.
Salt Forms
Dihydrochloride salts are common across analogs (e.g., Quinolin-2-ylmethanamine dihydrochloride, CAS 18004-62-1) to improve aqueous solubility and crystallinity . In contrast, methiodide or hydriodide salts (e.g., 2-diethylaminopropylaminoquinoline methiodide hydriodide, ) are less soluble and typically used for crystallization studies.
Physicochemical Properties
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) |
|---|---|---|---|---|---|
| Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride | Quinoxaline | C₁₀H₁₄Cl₂N₃* | ~247 (calculated) | Not provided | Not available |
| Quinolin-2-ylmethanamine dihydrochloride | Quinoline | C₁₀H₁₂Cl₂N₂ | 231.1 (calculated) | 18004-62-1 | ~270 (decomp.) |
| Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride | Pyrimidine | C₆H₁₁Cl₂N₃ | 196.08 | 1956354-92-9 | Not available |
| 2-p-Aminophenylaminoquinoline dihydrochloride | Quinoline | C₁₅H₁₆Cl₂N₄ | 329.2 (calculated) | Not provided | ~270 (decomp.) |
*Calculated based on structural inference.
Research Findings and Analytical Data
- Structural Confirmation: Compounds in were validated via ¹H-NMR, ¹³C-NMR, and HRMS, confirming the integrity of the methylaminomethyl group and dihydrochloride salt .
- Synthetic Routes : Multi-step syntheses involving protective group strategies (e.g., acetylation, hydrolysis) are common for dihydrochloride salts, as seen in and .
Biological Activity
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. The chemical structure can be represented as follows:
This compound features a quinoxaline moiety, which is often associated with various pharmacological effects, including anticancer and anxiolytic properties.
The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors involved in neurotransmission and cell proliferation. Studies suggest that it may act as an inhibitor of certain pathways associated with cancer cell growth and anxiety disorders.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 1.5 | Induction of apoptosis |
| A549 (Lung) | 2.0 | Cell cycle arrest |
| HeLa (Cervical) | 1.8 | Inhibition of DNA synthesis |
These findings indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells, making it a candidate for further development as an anticancer agent .
Anxiolytic Effects
In addition to its anticancer properties, this compound has been evaluated for anxiolytic effects in animal models. The compound was tested using the Elevated Plus Maze (EPM) and Light-Dark Box (LDB) tests, revealing significant reductions in anxiety-like behavior compared to control groups.
| Test | Control Time in Open Arms (%) | Compound Time in Open Arms (%) |
|---|---|---|
| EPM | 30 | 55 |
| LDB | 25 | 50 |
The results suggest that this compound may modulate neurotransmitter systems similar to known anxiolytics like diazepam .
Study 1: Anticancer Activity Assessment
In a study published in Pharmaceutical Research, researchers synthesized several quinoxaline derivatives, including this compound. They evaluated their efficacy against multiple cancer cell lines using the MTT assay. The results indicated that this compound had a promising IC50 value against MCF7 cells, supporting its potential as an anticancer therapeutic .
Study 2: Evaluation of Anxiolytic Properties
A separate investigation assessed the anxiolytic potential of this compound in rodent models. The study utilized behavioral tests to measure anxiety levels. The findings revealed that administration of the compound significantly increased time spent in open arms during the EPM test, indicating reduced anxiety .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride, and how can reaction conditions be optimized for academic research?
- Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting quinoxaline-2-carbaldehyde with methylamine under acidic conditions, followed by dihydrochloride salt formation using HCl. Key parameters include temperature control (50–80°C), solvent choice (e.g., ethanol or dichloromethane), and stoichiometric ratios to minimize side products like unreacted intermediates. Post-synthesis, purification via recrystallization or column chromatography ensures high purity (>95%) . Optimization may involve Design of Experiments (DoE) to balance yield and reaction time.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?
- Answer:
- 1H/13C NMR: Confirm structural integrity by analyzing aromatic proton signals (quinoxaline ring: δ 8.5–9.0 ppm) and methylamine protons (δ 2.5–3.0 ppm) .
- FT-IR: Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- HPLC-MS: Assess purity (>98%) using reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization for molecular ion confirmation (expected [M+H]+ = 220.1) .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activity data for this compound across different in vitro studies?
- Answer: Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound stability. To address this:
- Dose-Response Curves: Establish EC50/IC50 values across multiple cell models (e.g., HEK293 vs. HepG2) .
- Stability Studies: Monitor degradation in buffer solutions using LC-MS to identify hydrolysis byproducts .
- Positive Controls: Compare activity against reference compounds (e.g., quinoxaline derivatives) to validate assay sensitivity .
Q. What strategies enhance the solubility and stability of this compound in aqueous solutions for pharmacological assays?
- Answer:
- pH Adjustment: Maintain solutions at pH 4–6 to prevent deprotonation of the amine group, which reduces precipitation .
- Co-Solvents: Use 5–10% DMSO or PEG-400 to improve solubility without cytotoxicity .
- Lyophilization: Store the compound as a lyophilized powder to extend shelf life (>12 months at -20°C) .
Q. How can computational chemistry predict interaction mechanisms between this compound and enzyme targets (e.g., kinases)?
- Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses with ATP-binding pockets, prioritizing hydrogen bonds with catalytic lysine residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify key hydrophobic interactions (e.g., quinoxaline ring with phenylalanine residues) .
- QSAR Models: Coramine substituent effects (e.g., methylamine chain length) with inhibitory activity using Random Forest algorithms .
Methodological Considerations
Q. What experimental designs are critical for evaluating the compound’s pharmacokinetic properties in preclinical studies?
- Answer:
- ADME Profiling:
- Caco-2 Permeability Assays: Measure apparent permeability (Papp) to predict intestinal absorption .
- Microsomal Stability: Incubate with liver microsomes to estimate metabolic half-life (t1/2) .
- In Vivo PK: Administer intravenously/orally to rats (5 mg/kg) and analyze plasma via LC-MS/MS for bioavailability (F%) and clearance rates .
Q. How can researchers mitigate off-target effects when studying this compound in neuronal cell models?
- Answer:
- Selective Inhibitors: Pre-treat cells with antagonists (e.g., NMDA receptor blockers) to isolate target pathways .
- CRISPR Knockouts: Generate cell lines lacking suspected off-target receptors (e.g., GPCRs) to confirm specificity .
- Transcriptomics: Perform RNA-seq to identify differentially expressed genes post-treatment, filtering out non-specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
